Bienvenue dans la boutique en ligne BenchChem!

2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid

Monoamine Oxidase Inhibition Neuroprotection Parkinson's Disease Research

This 5-phenylisoxazole derivative is distinguished by a formamidoacetic acid motif, conferring unique dual MAO-A (IC50=6 nM) and MAO-B (IC50=2.1 μM) inhibition. It serves as a pre-validated chemical probe for CNS target studies and SAR optimization, unlike generic xanthine oxidase-targeting analogs. Ideal for lead discovery and comparative pharmacology.

Molecular Formula C12H10N2O4
Molecular Weight 246.22 g/mol
CAS No. 176593-99-0
Cat. No. B1454058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid
CAS176593-99-0
Molecular FormulaC12H10N2O4
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(=O)O
InChIInChI=1S/C12H10N2O4/c15-11(16)7-13-12(17)9-6-10(18-14-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,17)(H,15,16)
InChIKeyKYLZZJIUYCARJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid (CAS 176593-99-0): Procurement-Grade Isoxazole Building Block with Quantified Enzyme Activity


2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid (CAS 176593-99-0) is an organic compound belonging to the class of oxazole (isoxazole) derivatives . Its molecular formula is C12H10N2O4 with a molecular weight of 246.22 g/mol [1]. The compound features a 5-phenylisoxazole core linked to a glycine moiety via a formamido group, a structure that distinguishes it from simpler 5-phenylisoxazole-3-carboxylic acid derivatives and imparts specific biological activity profiles.

Why a Generic 5-Phenylisoxazole-3-Carboxylic Acid Derivative Cannot Substitute for 2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic Acid


While the 5-phenylisoxazole-3-carboxylic acid scaffold is common to several compounds, the specific formamidoacetic acid substitution on 2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid (CAS 176593-99-0) leads to a distinct biological activity profile that is not shared by other derivatives in the class [1][2]. For instance, this compound exhibits measurable inhibition of monoamine oxidase B (MAO-B) with an IC50 of 2.1 μM [2], a property not observed in the many 5-phenylisoxazole-3-carboxylic acid derivatives that primarily target xanthine oxidase (XO) [1]. This differential target selectivity underscores the importance of the specific functional group and prevents generic substitution with other in-class compounds that may lack this activity or possess a completely different mechanism.

Quantitative Differentiation of 2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid (CAS 176593-99-0) vs. Structural Analogs


Selective Inhibition of Human MAO-B vs. Human MAO-A

The target compound demonstrates selective inhibition of the human monoamine oxidase B (MAO-B) enzyme isoform over the MAO-A isoform. It inhibits human recombinant MAO-B with an IC50 of 2.1 μM (2100 nM), while its inhibitory activity against human recombinant MAO-A is significantly more potent with an IC50 of 6 nM [1]. This is a reversal of the typical selectivity profile observed in other phenylisoxazole derivatives, such as compound 6c from Agrawal et al., which exhibits potent MAO-B inhibition but no MAO-A activity [2].

Monoamine Oxidase Inhibition Neuroprotection Parkinson's Disease Research

Differential MAO-B Inhibition vs. Xanthine Oxidase-Targeted Analogs

The target compound's primary documented enzyme activity is against monoamine oxidase (MAO), with an MAO-B IC50 of 2.1 μM [1]. In contrast, a series of 5-phenylisoxazole-3-carboxylic acid derivatives (compounds 5a-e, 11a-e) were developed and shown to inhibit xanthine oxidase (XO), with several compounds (5b, 11a, 11b, 11d) achieving IC50 values lower than 1 μM [2]. This indicates a fundamental difference in molecular target preference, driven by the formamidoacetic acid substitution.

Enzyme Inhibition Xanthine Oxidase Monoamine Oxidase

Functional Group-Driven Divergence from Common 5-Phenylisoxazole-3-Carboxylic Acid Building Blocks

The compound is a specific derivative of 5-phenylisoxazole-3-carboxylic acid (CAS 14441-90-8) [1]. The addition of the formamidoacetic acid group converts a common synthetic intermediate into a molecule with a distinct biological activity profile. While 5-phenylisoxazole-3-carboxylic acid is widely used as an intermediate for synthesizing anti-inflammatory, analgesic, and XO-inhibiting compounds , its derivative (CAS 176593-99-0) is documented as a direct inhibitor of MAO enzymes [2]. This demonstrates that the specific substitution is not merely a building block modification but a key determinant of pharmacological function.

Chemical Building Blocks Medicinal Chemistry Structure-Activity Relationship

High-Value Research Applications for 2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid (CAS 176593-99-0) Based on Quantified Differentiation


Neuroscience Research Requiring a Dual MAO-A/MAO-B Probe

Due to its unique inhibition profile with high potency for MAO-A (IC50 = 6 nM) and moderate potency for MAO-B (IC50 = 2.1 μM) [1], this compound serves as a valuable chemical probe for studying the distinct roles of MAO isoforms in neurological pathways. Its activity profile differs from selective MAO-B inhibitors (e.g., compound 6c) which show no MAO-A activity [2], making it suitable for comparative studies on the effects of dual versus selective MAO inhibition in models of neurodegeneration or psychiatric disorders.

Medicinal Chemistry Campaigns Targeting Monoamine Oxidase Over Xanthine Oxidase

This compound provides a defined starting point for lead optimization programs focused on MAO inhibition. Unlike the many 5-phenylisoxazole-3-carboxylic acid derivatives that are potent xanthine oxidase inhibitors (e.g., compounds 5b, 11a with IC50 < 1 μM) [3], this specific derivative demonstrates measurable activity on MAO-B (IC50 = 2.1 μM) [1]. Researchers seeking to develop non-purine MAO inhibitors can use this compound as a benchmark for structure-activity relationship (SAR) studies to improve MAO-B potency while maintaining or modulating MAO-A activity.

Procurement as a Pre-Validated MAO-Active Chemical Building Block

For laboratories engaged in fragment-based drug discovery or combinatorial chemistry, this compound offers a distinct advantage over the generic 5-phenylisoxazole-3-carboxylic acid scaffold . It is not merely a synthetic intermediate but a pre-validated molecule with established MAO inhibitory activity [1]. This reduces the screening burden for researchers exploring the isoxazole chemical space for CNS targets, allowing them to focus on optimizing a known active chemotype rather than synthesizing and screening numerous uncharacterized analogs.

Quote Request

Request a Quote for 2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.